6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
The compound “6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazine ring, a pyridine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine ring and the pyridine ring are aromatic, which means they are planar and contribute to the stability of the molecule . The carboxamide group is polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The carboxamide group could potentially undergo hydrolysis, and the aromatic rings might be able to participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar carboxamide group could make it more soluble in polar solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been involved in the synthesis of substituted pyrazolo[4,3-c]pyridine derivatives. These derivatives are notable for forming novel fused heterobicycles, demonstrating the compound's utility in creating structurally diverse molecules (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Heterocyclic Synthesis
- The compound plays a role in heterocyclic synthesis, particularly in the formation of pyrazolo[1,5-a]pyrimidine and isoxazole derivatives. This highlights its significance in producing compounds with potential biological applications (Al-Omran & El-Khair, 2005).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis. This indicates its potential in the development of antimycobacterial agents, showcasing its relevance in medicinal chemistry and drug development (Gezginci, Martin, & Franzblau, 1998).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biological entities.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity
Biochemical Pathways
It is known that similar compounds can exhibit higher anti-tb activity against mtb , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.
Pharmacokinetics
Similar compounds have been reported to be non-toxic to human cells , suggesting that they may have favorable pharmacokinetic properties
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have potent anti-tubercular effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the target organism
Future Directions
Properties
IUPAC Name |
6-methyl-4-oxo-N-pyridin-2-yl-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-7-18-10(13(20)15-8)6-9(17-18)12(19)16-11-4-2-3-5-14-11/h2-7H,1H3,(H,15,20)(H,14,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYBVMCFWRISRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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